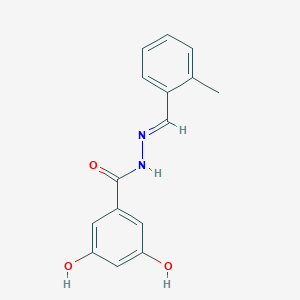
2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . This compound is known for its aromatic heterocyclic structure, making it significant in various chemical and pharmaceutical applications.
准备方法
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide typically involves the reaction of phthalic anhydride with an appropriate amine. One common method is the condensation of phthalic anhydride with N-phenylbenzamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
化学反应分析
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide has several scientific research applications:
作用机制
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide can be compared with other phthalimide derivatives, such as:
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: This compound has a similar structure but with a propanamide group instead of a benzamide group.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate:
属性
分子式 |
C21H14N2O3 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C21H14N2O3/c24-19(22-14-8-2-1-3-9-14)17-12-6-7-13-18(17)23-20(25)15-10-4-5-11-16(15)21(23)26/h1-13H,(H,22,24) |
InChI 键 |
NGMSRBZQJRKFMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B325822.png)
![N-[4-(diethylamino)phenyl]-N-(2-naphthylmethylene)amine](/img/structure/B325826.png)

![4-{[(3-Fluoro-4-methylphenyl)imino]methyl}benzonitrile](/img/structure/B325828.png)
![(6Z)-6-[(2-chloroanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325829.png)
![(6E)-6-[(3,5-dichloroanilino)methylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B325830.png)

![N-phenyl-2-[(3,4,5-trimethoxybenzylidene)amino]benzamide](/img/structure/B325832.png)

![2-[[(Z)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-N-phenylbenzamide](/img/structure/B325834.png)
![2-[(4-chlorobenzylidene)amino]-N-phenylbenzamide](/img/structure/B325835.png)
![2-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N-phenylbenzamide](/img/structure/B325836.png)

![3-[(2-Chlorobenzylidene)amino]benzamide](/img/structure/B325845.png)
